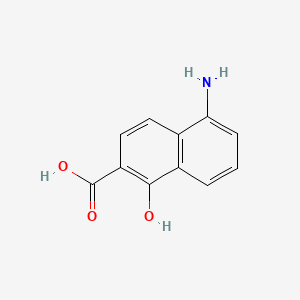

5-Amino-1-hydroxy-2-naphthoic acid

Description

Properties

CAS No. |

67338-60-7 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-amino-1-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5,13H,12H2,(H,14,15) |

InChI Key |

FTFXTBBEMSWGHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)C(=O)O)C(=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 5-Amino-1-hydroxy-2-naphthoic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives in pharmaceutical formulations .

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for the detection of certain metal ions. Its ability to form complexes with metals has been utilized in colorimetric assays, enhancing sensitivity and specificity in analytical methods .

Dye Manufacturing

This compound is primarily used as an intermediate in the synthesis of azo dyes. These dyes are widely employed in textiles and other materials due to their vibrant colors and stability. The compound's reactivity allows for the formation of various dye structures, making it a valuable component in the dye industry .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes play a critical role .

Cell Culture Studies

The compound has also been utilized in cell culture studies to assess its effects on cellular processes. Research indicates that it may influence cell proliferation and differentiation, providing insights into its potential therapeutic uses .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics investigated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Dye Synthesis

In a recent industrial application, this compound was employed to synthesize a new class of azo dyes that demonstrated superior lightfastness compared to traditional dyes. This advancement could enhance the durability of dyed fabrics under sunlight exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-amino-1-hydroxy-2-naphthoic acid with analogous naphthoic acid derivatives:

Key Observations:

Methyl 5-amino-2-naphthoate, an ester derivative, lacks the acidic -COOH group, reducing its reactivity in coupling reactions .

Thermal Stability: 6-Amino-2-naphthoic acid exhibits a higher melting point (222–227°C) than 3-amino-2-naphthoic acid (210°C), likely due to differences in crystal packing influenced by amino group positioning .

Synthetic Accessibility: 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid is synthesized via a four-step protocol with high yield (~75%), suggesting that saturation of the naphthalene ring improves synthetic feasibility .

Research and Industrial Relevance

- 3-Amino-2-naphthoic acid: Used as a ligand in metal-organic frameworks (MOFs) and a precursor for azo dyes due to its amino group’s reactivity .

- This compound: The hydroxyl and amino groups may enable dual functionality in drug design (e.g., kinase inhibitors) or as a chelating agent, though further studies are needed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1-hydroxy-2-naphthoic acid?

- Methodological Answer : Synthesis typically involves nitration of 1-hydroxy-2-naphthoic acid followed by selective reduction of the nitro group to an amine. For structural analogs like 3-Amino-2-naphthoic acid, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) under controlled pressure (1–3 atm H₂) is employed to minimize side reactions . Purification via recrystallization in ethanol/water mixtures is recommended to isolate the product.

Q. How should researchers characterize the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) at 1.0 mL/min and UV detection at 254 nm to assess purity (>98%) .

- Melting Point : Compare observed values (e.g., 212–215°C for the analog 3-Amino-2-naphthoic acid) against literature data to confirm consistency .

- NMR Spectroscopy : Analyze and spectra in DMSO-d₆ to verify functional groups (e.g., aromatic protons, carboxylic acid, and amine signals).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact, as structurally similar naphthoic acids cause irritation .

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or stability data?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform thermal analysis (heating rate: 10°C/min) to detect polymorphic forms or decomposition pathways that may explain variability .

- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor changes via HPLC and FTIR to identify degradation products .

- Cross-Validation : Compare data with structurally related compounds (e.g., 2-Hydroxy-1-naphthoic acid, which is stable under dry, dark conditions but degrades in oxidizing environments) .

Q. What experimental strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Methodological Answer :

- pH Buffering : Prepare solutions in phosphate buffer (pH 6.5–7.5) to minimize hydrolysis of the carboxylic acid group. Avoid alkaline conditions (pH >8), which may deprotonate the amine and alter reactivity .

- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation of the aromatic amine group during long-term storage .

- Lyophilization : For long-term stability, lyophilize the compound and store at -20°C under vacuum .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Fluorescence Quenching Assays : Use tryptophan fluorescence quenching to study binding to proteins (e.g., serum albumin). Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Molecular Docking : Employ software like AutoDock Vina to model interactions with active sites, focusing on hydrogen bonding (carboxylic acid/amine groups) and π-π stacking (naphthalene ring) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to quantify binding affinity and stoichiometry .

Q. What analytical approaches validate the compound’s role in catalytic or photochemical applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) to track photoactivity or ligand-metal coordination in catalytic systems .

- Electrochemical Analysis : Use cyclic voltammetry (scan rate: 100 mV/s) in acetonitrile/0.1 M TBAP to determine redox potentials and electron-transfer mechanisms .

- X-ray Crystallography : Co-crystallize with metal ions (e.g., Cu²⁺) to elucidate coordination geometry and active-site interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Solubility Screening : Test solubility in DMSO, methanol, and pH-adjusted buffers using nephelometry to quantify undissolved particles .

- Ternary Phase Diagrams : Map solubility as a function of co-solvents (e.g., PEG 400) and temperature to identify optimal conditions .

- Theoretical Calculations : Predict solubility parameters using Hansen Solubility Parameters (HSP) software, correlating with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.